molecular formula C14H16ClN3O B7526329 3-chloro-N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]benzamide

3-chloro-N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]benzamide

Cat. No. B7526329
M. Wt: 277.75 g/mol
InChI Key: ZJLBFZNRDNHLSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a benzamide derivative that is synthesized using specific methods and has unique biochemical and physiological effects.

Scientific Research Applications

3-chloro-N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]benzamide has potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. This compound has been studied for its potential as an anti-inflammatory agent, a cancer treatment drug, and an inhibitor of specific enzymes.

Mechanism of Action

The exact mechanism of action of 3-chloro-N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]benzamide is not fully understood. However, it is believed that this compound acts by inhibiting specific enzymes involved in various biochemical pathways. For example, it has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
3-chloro-N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]benzamide has unique biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory mediators such as prostaglandins. This compound has also been studied for its potential as a cancer treatment drug due to its ability to inhibit specific enzymes involved in cancer cell growth.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-chloro-N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]benzamide in lab experiments is its ability to selectively inhibit specific enzymes. This allows researchers to study the effects of inhibiting these enzymes on various biochemical pathways. However, one of the limitations of using this compound is its potential toxicity. Therefore, it is important to use appropriate safety measures when handling this compound.

Future Directions

There are several future directions for the study of 3-chloro-N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]benzamide. One of the future directions is to study the potential of this compound as a treatment for specific diseases such as cancer and inflammatory disorders. Another future direction is to study the potential of this compound as an inhibitor of specific enzymes involved in various biochemical pathways. Additionally, further studies are needed to determine the safety and toxicity of this compound in humans.
In conclusion, 3-chloro-N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]benzamide is a chemical compound that has potential applications in various scientific research fields. This compound is synthesized using specific methods and has unique biochemical and physiological effects. Further studies are needed to determine the potential of this compound as a treatment for specific diseases and as an inhibitor of specific enzymes involved in various biochemical pathways.

Synthesis Methods

3-chloro-N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]benzamide is synthesized using a specific method that involves the reaction of 3-chlorobenzoyl chloride with 1-(1,5-dimethylpyrazol-4-yl) ethan-1-ol in the presence of a base such as triethylamine. The reaction is carried out under specific conditions, including temperature, time, and solvent, to obtain the desired product.

properties

IUPAC Name

3-chloro-N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O/c1-9(13-8-16-18(3)10(13)2)17-14(19)11-5-4-6-12(15)7-11/h4-9H,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJLBFZNRDNHLSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C(C)NC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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